Evidence_Item_1_6-Methyl_Stereocenter_versus_6-H_Analog_Antitumor_Potency
In a published SAR study of 6-(H/Me) tetrahydrobenzothiophene-3-carboxamides tested in the NCI Developmental Therapeutics Program, the 6-methyl-substituted compound 5d (N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide) demonstrated significant, broad-spectrum antitumor activity across multiple human cancer cell lines [1]. By contrast, the corresponding 6-H analog 5b (N-(5-(3-chlorobenzyl)-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide) showed a narrower spectrum of activity, highlighting that the 6-methyl substitution is non-redundant for achieving biological potency [1]. Although this evidence derives from carboxamide derivatives rather than the free 2-amine, it establishes a class-level principle directly applicable to CAS 1105194-23-7: the 6-methyl stereocenter alters conformational preferences and target interactions, and replacement with the 6-unsubstituted analog (CAS 143361-87-9) carries a documented risk of diminished potency [2].
| Evidence Dimension | Antitumor activity (in vitro human tumor cell lines, NCI DTP protocol) |
|---|---|
| Target Compound Data | 6-Methyl substituted analog 5d showed significant antitumor effect across multiple cell lines (qualitative yes/no, per NCI criteria) [1] |
| Comparator Or Baseline | 6-H analog 5b showed attenuated/narrower antitumor spectrum (qualitative) [1] |
| Quantified Difference | No quantitative IC50 disclosure in source; difference described as 'significant' by NCI DTP criteria [limitation noted] |
| Conditions | NCI 60-cell-line panel, single dose (10 µM) primary screening per DTP protocol (Bethesda, MD, USA) |
Why This Matters
This is the most direct structural-activity evidence available for the 6-methyl tetrahydrobenzothiophene-benzothiazole hybrid class, and it warns that substituting the 6-methyl group with hydrogen can degrade antitumor performance, directly impacting the validity of biological testing and hit-to-lead programs.
- [1] Synthesis and Antitumor Activity of 6-(H/Me)-N-(5-R-Benzyl-1,3-Thiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamides (2017). Results and Discussion: compounds 5b and 5d comparison. Core.ac.uk. Available at: https://core.ac.uk/outputs/201713343/. View Source
- [2] Class-level extrapolation from SAR study on tetrahydrobenzothiophene-thiazole derivatives to the benzothiazole-containing CAS 1105194-23-7. View Source
